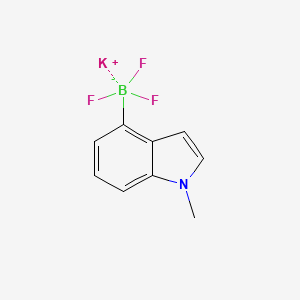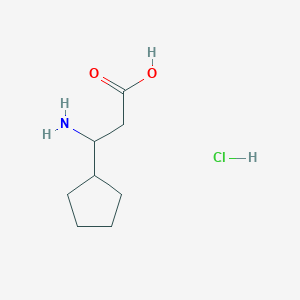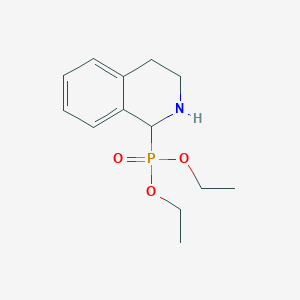
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group .
Preparation Methods
The synthesis of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves several steps. One common method includes the functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the isomerization of iminium intermediates and can be carried out under mild conditions . Industrial production methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies, which improve atom economy and yield .
Chemical Reactions Analysis
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphite esters, which facilitate the formation of C–P bonds under photoredox catalysis . Major products formed from these reactions include diethyl 2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate .
Scientific Research Applications
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate has numerous scientific research applications. In chemistry, it is used as a precursor for various alkaloids displaying multifarious biological activities . In biology and medicine, it has been studied for its potential neuroprotective and anti-inflammatory properties . Additionally, it has applications in asymmetric catalysis as a chiral scaffold .
Mechanism of Action
The mechanism of action of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, exert their effects by modulating various biological pathways, such as those involved in neuroprotection and anti-inflammation . The exact molecular targets may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate can be compared with other similar compounds, such as N-benzyl tetrahydroisoquinolines and other C(1)-substituted tetrahydroisoquinolines . These compounds share similar structural motifs and biological activities but may differ in their specific applications and potency . The uniqueness of this compound lies in its specific functionalization and the resulting biological properties .
Properties
CAS No. |
87992-89-0 |
|---|---|
Molecular Formula |
C13H20NO3P |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H20NO3P/c1-3-16-18(15,17-4-2)13-12-8-6-5-7-11(12)9-10-14-13/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
JUNUBMJZRHNLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1C2=CC=CC=C2CCN1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



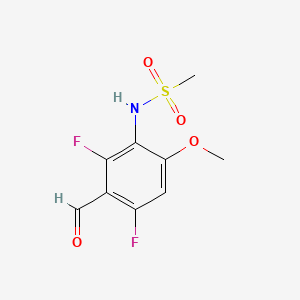
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
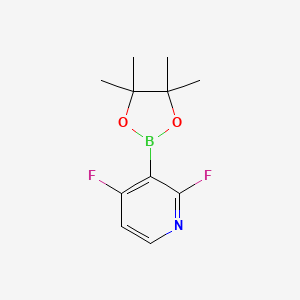
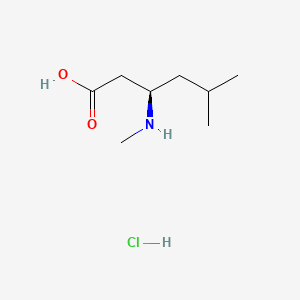
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
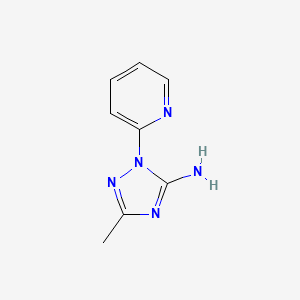
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
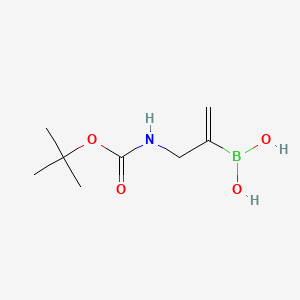
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)
